![molecular formula C20H19N5O2 B6423714 N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 422531-77-9](/img/structure/B6423714.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
The compound “N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also has a benzotriazine ring, which is a type of heterocyclic compound. Heterocycles are common in many drugs and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The indole and benzotriazine moieties could potentially undergo electrophilic substitution reactions . The amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Anti-Inflammatory Applications
This compound is a derivative of tryptamine and naproxen . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Applications
Naproxen has been successfully used to treat patients hospitalized for influenza A (H3N2) infection and reduces the mortality of the patients . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation
Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Hybrid Molecule Research
Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets could potentially result in changes that contribute to these activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially contribute to the compound’s overall biological activity.
Pharmacokinetics
The compound’s structure, which includes an indole nucleus, could potentially influence its pharmacokinetic properties .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-11-9-14-13-22-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)23-24-25/h1-8,13,22H,9-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIVGFGXBOGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide |
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